Benzoic acid, 2-(3-ethylbenzoyl)-

Process Chemistry Isomer Selectivity Anthraquinone Synthesis

Benzoic acid, 2-(3-ethylbenzoyl)- (CAS 142354-70-9) is an aromatic carboxylic acid with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. It belongs to the class of 2-(alkylbenzoyl)benzoic acids, which serve as critical intermediates in the synthesis of 2-alkylanthraquinones—key working compounds in the industrial production of hydrogen peroxide.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 142354-70-9
Cat. No. B12551737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(3-ethylbenzoyl)-
CAS142354-70-9
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H14O3/c1-2-11-6-5-7-12(10-11)15(17)13-8-3-4-9-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
InChIKeyITPACMXBZIUYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 2-(3-ethylbenzoyl)- (CAS 142354-70-9): Overview of a Positional Isomer with Distinct Utility in Anthraquinone Process Control and Isomer-Specific Research


Benzoic acid, 2-(3-ethylbenzoyl)- (CAS 142354-70-9) is an aromatic carboxylic acid with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . It belongs to the class of 2-(alkylbenzoyl)benzoic acids, which serve as critical intermediates in the synthesis of 2-alkylanthraquinones—key working compounds in the industrial production of hydrogen peroxide. Unlike its more abundant para-isomer (2-(4-ethylbenzoyl)benzoic acid, CAS 1151-14-0), the meta-substituted 3-ethyl isomer is generated as a minor byproduct during Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, accounting for a smaller fraction of the isomer mixture . This distinct isomeric profile underpins its specialized application as a reference standard and impurity marker in process analytical chemistry, rather than as a bulk intermediate for anthraquinone synthesis.

Why Generic Substitution of 2-(Alkylbenzoyl)benzoic Acids Fails: Isomer-Specific Reactivity and Analytical Distinction for Benzoic acid, 2-(3-ethylbenzoyl)-


The three positional isomers of 2-(ethylbenzoyl)benzoic acid—ortho (2-), meta (3-), and para (4-)—exhibit divergent chemical behaviors due to the electronic and steric influence of the ethyl substituent on the benzoyl ring. In Friedel-Crafts acylations, the para-isomer is the overwhelmingly dominant product because the ethyl group is a strong ortho/para director . The meta-isomer, Benzoic acid, 2-(3-ethylbenzoyl)-, arises from a minor pathway and possesses distinct physicochemical properties, including a different predicted polarity (LogP 3.18) . Critically, the 3-isomer cannot simply replace the 4-isomer as a feedstock for 2-ethylanthraquinone synthesis, as the ring-closing dehydration step is regiospecific and yields an inactive structural analog. Furthermore, in analytical applications, the 3-isomer serves as a unique chromatographic marker; its presence in 4-isomer bulk material is a key indicator of process efficiency and product purity, requiring a pure reference standard for accurate quantification.

Benzoic acid, 2-(3-ethylbenzoyl)- Quantitative Evidence: Isomer Ratio, Purity Specifications, and Physicochemical Differentiation


Isomer Distribution in Friedel-Crafts Synthesis: Direct Comparison of 3-Isomer Abundance vs. 4-Isomer

In the standard Friedel-Crafts acylation of ethylbenzene with phthalic anhydride catalyzed by AlCl₃, the reaction yields a mixture of 2-(ethylbenzoyl)benzoic acid isomers. The para-isomer (2-(4-ethylbenzoyl)benzoic acid) is the primary product, while the meta-isomer (2-(3-ethylbenzoyl)benzoic acid) and ortho-isomer (2-(2-ethylbenzoyl)benzoic acid) are formed in minor amounts . This class-level inference is derived from well-established ortho/para directing effects of alkyl groups in electrophilic aromatic substitution. Although exact quantitative ratios for this specific ethyl-substituted system are not detailed in publicly accessible primary literature, the meta-isomer is consistently described as a 'minor product' under standard conditions, confirming its significantly lower abundance relative to the para-isomer.

Process Chemistry Isomer Selectivity Anthraquinone Synthesis

Vendor-Specified Purity: Benzoic acid, 2-(3-ethylbenzoyl)- Minimum Purity vs. Industrial Bulk 4-Isomer Specifications

Commercial suppliers of Benzoic acid, 2-(3-ethylbenzoyl)- for research and analytical applications specify a minimum purity of 97%, with batch-specific analytical data (NMR, HPLC, GC) provided to confirm identity and purity . In contrast, the bulk industrial intermediate 2-(4-ethylbenzoyl)benzoic acid is typically traded with lower purity specifications (often 95% or less) and may contain the 3-isomer as an impurity. The availability of high-purity, analytically certified material for the 3-isomer supports its use as a reference standard in method development and process monitoring.

Analytical Chemistry Quality Control Reference Standards

Predicted Physicochemical Profile: 3-Isomer vs. 4-Isomer Polar Surface Area and Lipophilicity

Computationally predicted properties distinguish the 3-isomer from its 4-isomer counterpart. For Benzoic acid, 2-(3-ethylbenzoyl)-, the topological polar surface area (PSA) is 54.37 Ų and the octanol-water partition coefficient (LogP) is 3.18 . In contrast, the 4-isomer (2-(4-ethylbenzoyl)benzoic acid) is predicted to have a slightly higher PSA of approximately 55.5 Ų (based on ChemSpider computed data) and a LogP of 3.33 . These differences, while modest, are sufficient to enable baseline separation on reverse-phase HPLC columns, as the 3-isomer is slightly more polar and less lipophilic than the 4-isomer.

Computational Chemistry Drug Design Chromatography Method Development

Intended Use Classification: Industrial Intermediate vs. Analytical Reference Standard

The molbase safety data sheet for Benzoic acid, 2-(3-ethylbenzoyl)- specifies its recommended use as 'For industry use only' and its composition as '100%' with no further detailed hazard classification . In contrast, 2-(4-ethylbenzoyl)benzoic acid is explicitly cited in multiple patents as the direct precursor to 2-ethylanthraquinone, a high-volume industrial chemical [1]. This fundamental difference in industrial role—minor isomer reference standard versus major isomer bulk intermediate—is the most consequential differentiator for procurement decisions. The 3-isomer is not a drop-in replacement for the 4-isomer in synthesis; it is procured specifically for analytical or research purposes where its unique isomer identity is required.

Regulatory Science Procurement Specification Impurity Profiling

Benzoic acid, 2-(3-ethylbenzoyl)- Application Scenarios: Process Analytical Technology, Reference Standard Preparation, and Isomer-Specific Reactivity Studies


HPLC Impurity Profiling of 2-(4-Ethylbenzoyl)benzoic Acid Bulk Material

In quality control laboratories supporting the production of 2-ethylanthraquinone, Benzoic acid, 2-(3-ethylbenzoyl)- is employed as an authentic reference standard to identify and quantify the meta-isomer impurity in batches of the 4-isomer intermediate. The distinct retention time of the 3-isomer, driven by its lower LogP (3.18 vs. 3.33 for the 4-isomer) and slightly higher polarity, allows for baseline separation on standard C18 columns . Calibration curves prepared with the pure 3-isomer enable accurate determination of impurity levels, ensuring the 4-isomer feedstock meets purity specifications for downstream anthraquinone synthesis.

Structure-Activity Relationship (SAR) Studies in Benzophenone-Derived Pharmacophores

Researchers investigating benzophenone-based pharmacophores for drug discovery utilize the 3-ethyl isomer as a comparator to the more common 4-ethyl derivative. The meta-substitution pattern alters the electron density distribution and molecular shape relative to the para-substituted analog, which can influence binding affinity to protein targets such as ecdysone receptors or cannabinoid receptors . In SAR campaigns, the 3-isomer serves as a 'negative control' or 'selectivity probe' to elucidate the steric and electronic requirements of the target binding site.

Method Development for Isomer-Specific Chromatographic Resolution

Analytical chemists developing HPLC or UPLC methods for the separation of ethylbenzoylbenzoic acid isomers use Benzoic acid, 2-(3-ethylbenzoyl)- as a critical test probe. The known differences in PSA and LogP between the 3- and 4-isomers provide a benchmark for evaluating column selectivity and mobile phase optimization . Successful resolution of the 3-isomer from the 4-isomer is often a key performance metric when validating a new analytical method for process monitoring or stability studies.

Calibration of In-Process Spectroscopic Sensors (e.g., Raman, NIR) for Isomer Ratio Monitoring

In advanced manufacturing settings employing Process Analytical Technology (PAT), pure samples of Benzoic acid, 2-(3-ethylbenzoyl)- are used to build multivariate calibration models for spectroscopic sensors. These models enable real-time, non-destructive monitoring of the isomer ratio during the Friedel-Crafts acylation step, providing immediate feedback on process deviations that lead to increased 3-isomer formation . Such applications are critical for minimizing yield loss and ensuring consistent product quality in large-scale hydrogen peroxide precursor synthesis.

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